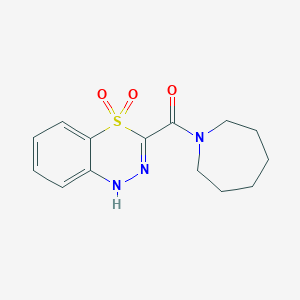
3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
Descripción general
Descripción
3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in antimicrobial and neuroprotective domains. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzothiadiazine core, which is known for its pharmacological potential. The presence of the azepan-1-ylcarbonyl group may influence its biological activity by modulating interactions with biological targets.
Antimicrobial Activity
Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives, including this compound, against a range of microbial pathogens using disk diffusion and microdilution methods. Key findings include:
- Inhibition of Gram-positive and Gram-negative bacteria: The compound demonstrated potent activity against several strains, including Staphylococcus aureus and Escherichia coli.
- Comparison with standard antiseptics: The antimicrobial efficacy was compared to established antiseptics like povidone-iodine, indicating that certain derivatives may serve as effective alternatives in clinical settings .
Neuroprotective Effects
Benzothiadiazines have been shown to possess neuroprotective properties. The compound's potential in mitigating neurodegenerative disorders has been highlighted through various studies:
- Inhibition of Calpain I: This compound acts as an inhibitor of calpain I, which is implicated in neurodegenerative processes such as Alzheimer’s and Parkinson’s disease .
- Protection against neurotoxicity: In vitro studies demonstrated that it could protect human dopaminergic SH-SY5Y cells from MPP+-induced toxicity, suggesting its role in neuroprotection .
Cytotoxicity Profile
The cytotoxicity of this compound was assessed using fibroblast L292 cells. The results indicated:
- Low cytotoxicity at therapeutic concentrations: The compound exhibited a favorable safety profile, with minimal cytotoxic effects observed at concentrations effective for antimicrobial activity .
Case Studies and Research Findings
Propiedades
IUPAC Name |
azepan-1-yl-(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-14(17-9-5-1-2-6-10-17)13-16-15-11-7-3-4-8-12(11)21(13,19)20/h3-4,7-8,15H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSASXIKIHQMLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















